molecular formula C23H25FN6O2 B11328140 ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B11328140
M. Wt: 436.5 g/mol
InChI Key: ANQDZGVQHCYFHG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrimidine ring, and various substituents such as tert-butyl, fluorophenyl, and ethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of appropriate hydrazines with β-diketones under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrazole ring is then fused with a pyrimidine ring through cyclization reactions involving suitable precursors such as amidines or guanidines.

    Introduction of Substituents: The tert-butyl, fluorophenyl, and ethyl groups are introduced through various substitution reactions, often involving organometallic reagents and catalysts.

    Final Coupling and Esterification: The final step involves the coupling of the intermediate compounds and esterification to form the ethyl ester group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors or ion channels.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds with similar pyrazole structures but different substituents, such as methyl or ethyl groups.

    Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups, such as amino or hydroxyl groups.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups, which may have similar chemical properties and biological activities.

Properties

Molecular Formula

C23H25FN6O2

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C23H25FN6O2/c1-6-32-22(31)16-12-26-29(20(16)25)18-11-17(23(3,4)5)27-21-19(13(2)28-30(18)21)14-7-9-15(24)10-8-14/h7-12H,6,25H2,1-5H3

InChI Key

ANQDZGVQHCYFHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C(C)(C)C)N

Origin of Product

United States

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